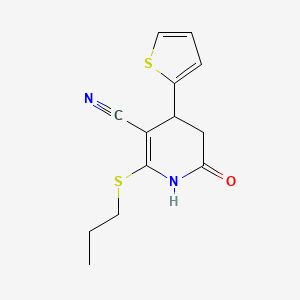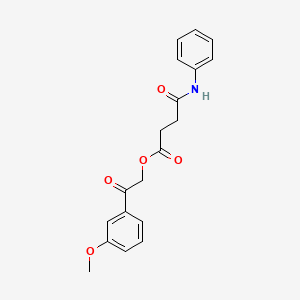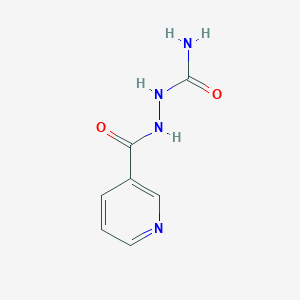![molecular formula C19H19ClN2O5 B12459527 4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate](/img/structure/B12459527.png)
4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrobenzyl group, a chlorophenyl group, and a valinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate typically involves the esterification of 4-nitrobenzyl alcohol with N-[(4-chlorophenyl)carbonyl]valine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反応の分析
Types of Reactions
4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide or methoxide displace the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like hydroxide or methoxide in polar solvents.
Major Products Formed
Oxidation: 4-aminobenzyl N-[(4-chlorophenyl)carbonyl]valinate.
Reduction: 4-nitrobenzyl alcohol and N-[(4-chlorophenyl)carbonyl]valine.
Substitution: 4-hydroxybenzyl N-[(4-chlorophenyl)carbonyl]valinate.
科学的研究の応用
4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical ingredients.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The nitrobenzyl group can undergo metabolic transformations, leading to the release of active metabolites that exert therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate
- 4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]glycinate
- 4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]alaninate
Uniqueness
4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H19ClN2O5 |
|---|---|
分子量 |
390.8 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H19ClN2O5/c1-12(2)17(21-18(23)14-5-7-15(20)8-6-14)19(24)27-11-13-3-9-16(10-4-13)22(25)26/h3-10,12,17H,11H2,1-2H3,(H,21,23) |
InChIキー |
WBAYNRYUMJJJSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine](/img/structure/B12459452.png)
![N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide](/img/structure/B12459455.png)
![2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459459.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B12459470.png)
![3,3'-Methanediylbis(6-{[(2-chlorophenoxy)acetyl]amino}benzoic acid)](/img/structure/B12459477.png)

![2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B12459484.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12459489.png)
![4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide](/img/structure/B12459493.png)
![(3R,3aR,6R,6aR)-6-((6-([1,1'-biphenyl]-4-yl)-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12459506.png)


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12459521.png)

